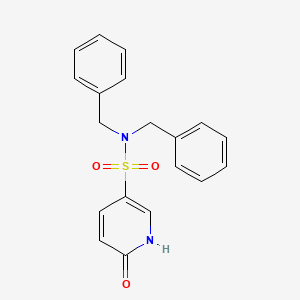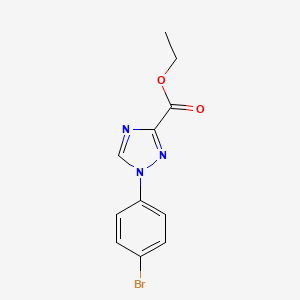
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that has piqued the interest of researchers due to its unique structure and potential applications in various scientific fields. Its distinctive molecular framework combines elements from different functional groups, making it an intriguing subject for chemical and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone typically involves multiple steps, starting with the construction of the azetidinyl and dihydroisoquinolinyl components, followed by their coupling to the pyridinyl moiety. The initial steps often involve the reduction of isoquinoline derivatives and the formation of azetidine rings through cyclization reactions. These intermediate compounds are then carefully reacted under controlled conditions to form the final methanone structure.
Industrial Production Methods
Industrial-scale production of this compound would require efficient and high-yielding synthetic routes. These methods might involve optimized catalysts and reaction conditions to ensure a scalable and cost-effective process. The precise parameters would depend on the available starting materials and desired purity levels of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: It can also participate in reduction reactions, which may target specific functional groups within the molecule.
Substitution: The different functional groups in the molecule make it suitable for a variety of substitution reactions, which can be used to modify its chemical properties or create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substituents: Various nucleophiles or electrophiles can be introduced under suitable conditions.
Major Products Formed
The major products from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized derivatives that can serve as intermediates for further chemical transformations or final bioactive compounds.
Aplicaciones Científicas De Investigación
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone has several research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Potential to act as a molecular probe or inhibitor in biological assays.
Medicine: Research into its pharmacological properties suggests potential use in developing therapeutic agents.
Industry: May be used in the synthesis of materials with specific functional properties or as a specialty chemical in manufacturing processes.
Mecanismo De Acción
This compound's mechanism of action involves interaction with specific molecular targets, leading to modulation of biochemical pathways. For instance, it might inhibit a particular enzyme or receptor, thereby altering cellular processes. The exact molecular targets and pathways depend on its structural features and the biological context in which it is used.
Comparación Con Compuestos Similares
Comparing (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(pyridin-4-yl)methanone with similar compounds, we see the following distinctions:
Unique Structure: The combination of azetidinyl, dihydroisoquinolinyl, and pyridinyl groups sets it apart from other compounds.
Similar Compounds: Other isoquinoline derivatives or azetidine-containing molecules may have overlapping properties but lack the specific combination present here.
By exploring these aspects, we gain a comprehensive understanding of this compound, from its synthesis to its diverse scientific applications. Fascinating stuff, right?
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(15-5-8-19-9-6-15)21-12-17(13-21)20-10-7-14-3-1-2-4-16(14)11-20/h1-6,8-9,17H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRALFYQTVSPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2733719.png)

![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)
![3-(2-ethoxyphenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one](/img/structure/B2733723.png)

![4-Chlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2733726.png)


![1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2733734.png)
![[3-(Propan-2-yloxy)propyl]urea](/img/structure/B2733735.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2733737.png)
